3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine
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Overview
Description
3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the benzothiophene ring, followed by iodination and subsequent coupling with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine or benzothiophene rings.
Substitution: The iodine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also have a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
3-(5-Iodopyridin-2-yl)-1-benzothiophen-4-amine is unique due to the combination of the benzothiophene and pyridine moieties, which may impart specific biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
827044-46-2 |
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Molecular Formula |
C13H9IN2S |
Molecular Weight |
352.20 g/mol |
IUPAC Name |
3-(5-iodopyridin-2-yl)-1-benzothiophen-4-amine |
InChI |
InChI=1S/C13H9IN2S/c14-8-4-5-11(16-6-8)9-7-17-12-3-1-2-10(15)13(9)12/h1-7H,15H2 |
InChI Key |
BJJKQHDTHVIOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=C2C3=NC=C(C=C3)I)N |
Origin of Product |
United States |
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